molecular formula C15H22O B2931204 2-Methyl-1-(4-pentylphenyl)propan-1-one CAS No. 116706-96-8

2-Methyl-1-(4-pentylphenyl)propan-1-one

Cat. No.: B2931204
CAS No.: 116706-96-8
M. Wt: 218.34
InChI Key: JTUWJRNEYNBPMV-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-pentylphenyl)propan-1-one is an organic compound with the molecular formula C15H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a phenyl ring substituted with a pentyl chain. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-pentylphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 4-pentylbenzene and acetyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-pentylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(4-pentylphenyl)propanoic acid.

    Reduction: Formation of 2-Methyl-1-(4-pentylphenyl)propan-1-ol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-Methyl-1-(4-pentylphenyl)propan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Employed in the manufacture of fragrances, flavors, and specialty chemicals due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-pentylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Methyl-1-(4-pentylphenyl)propan-1-one can be compared with other similar compounds, such as:

    2-Methyl-1-(4-phenylphenyl)propan-1-one: Similar structure but with a phenyl group instead of a pentyl chain. This compound may exhibit different physical and chemical properties due to the variation in the substituent.

    2-Methyl-1-(4-butylphenyl)propan-1-one: Similar structure but with a butyl chain instead of a pentyl chain. The shorter alkyl chain may affect the compound’s solubility and reactivity.

    2-Methyl-1-(4-ethylphenyl)propan-1-one: Similar structure but with an ethyl chain instead of a pentyl chain. The differences in the alkyl chain length can influence the compound’s boiling point and other physical properties.

Properties

IUPAC Name

2-methyl-1-(4-pentylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-5-6-7-13-8-10-14(11-9-13)15(16)12(2)3/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUWJRNEYNBPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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